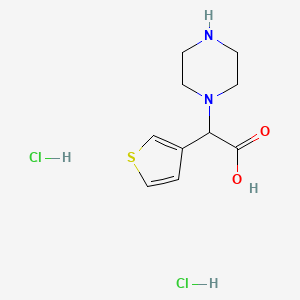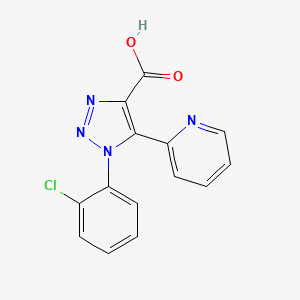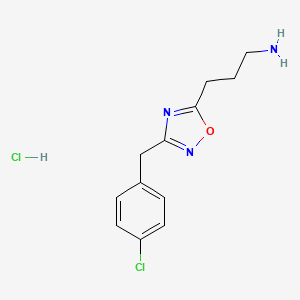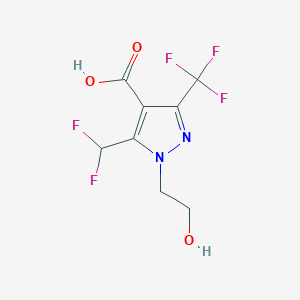![molecular formula C12H24ClNO2S B1431096 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride CAS No. 1864016-69-2](/img/structure/B1431096.png)
3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride
Overview
Description
3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H24ClNO2S and a molecular weight of 281.84 g/mol. This compound is characterized by the presence of a piperidine ring substituted with a cyclohexanesulfonyl group and a methyl group, forming a hydrochloride salt. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to introduce the methyl group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperidine derivatives.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Scientific Research Applications
3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its piperidine and sulfonyl groups. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simpler compound with a similar core structure but lacking the sulfonyl and methyl groups.
Cyclohexanesulfonyl chloride: A related compound used as a reagent in the synthesis of sulfonyl derivatives.
Methylpiperidine: A compound with a similar structure but without the sulfonyl group.
The uniqueness of this compound lies in its combination of the piperidine ring with the cyclohexanesulfonyl and methyl groups, which imparts specific chemical and biological properties .
Properties
IUPAC Name |
3-(cyclohexylsulfonylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S.ClH/c14-16(15,12-6-2-1-3-7-12)10-11-5-4-8-13-9-11;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPWUFMEHISMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


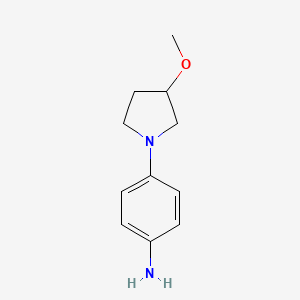

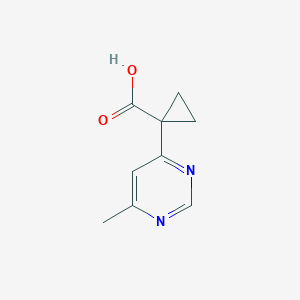
![Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide](/img/structure/B1431023.png)
![methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431024.png)
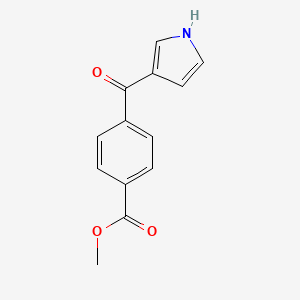
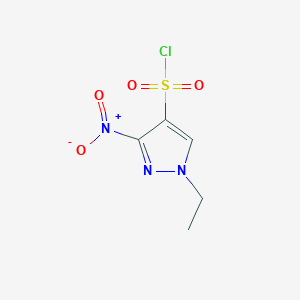
![methyl N-{4-[(2-chloroacetamido)methyl]phenyl}carbamate](/img/structure/B1431030.png)
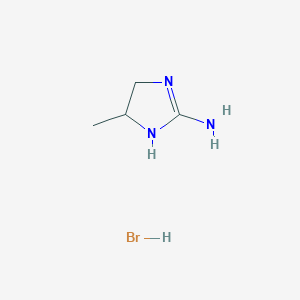
![Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1431032.png)
